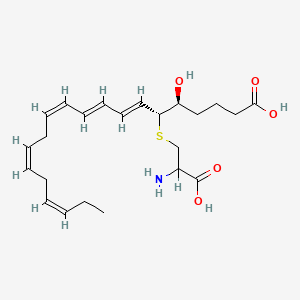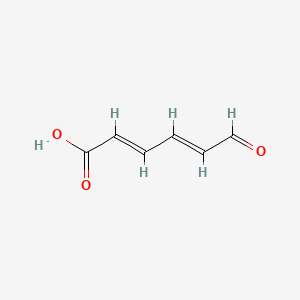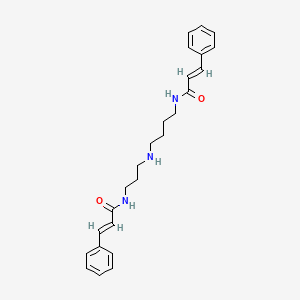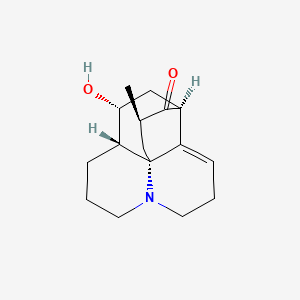
Acrifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrifoline is a quinolizidine alkaloid that is lycopodine having a C=C double bond at the 11-position, a keto substituent at the 8-position and the keto group at position 5 replaced by a beta-hydroxy group. It derives from a lycopodine.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Reactions
- Acrifoline's structure and reactions have been studied, particularly through Hofmann degradation, von Braun degradation, and oxidative degradations, leading to the proposal of its chemical structure (French & Maclean, 1961).
2. Acetylcholinesterase Inhibitory Activity
- Acrifoline was evaluated for its in vitro inhibitory activity against acetylcholinesterase and butyrylcholinesterase, showing potential relevance in the study of cholinergic systems (Halldorsdottir, Jaroszewski & Olafsdottir, 2010).
3. Neurologic and Genotoxicity Studies
- While not directly involving acrifoline, studies on similar compounds like chlorpyrifos, which is an organophosphorus cholinesterase inhibitor, show neurologic and genotoxic effects, suggesting potential areas for further acrifoline research (Muller et al., 2014).
4. Functional Group Analysis
- Chemical analysis of acrifoline has identified its functional groups, contributing to understanding its pharmacological properties (Perry & Maclean, 1956).
5. DYRK1A Inhibition
- Acrifoline has been identified as an inhibitor of DYRK1A, an enzyme implicated in various biological processes, and its interaction was explored through molecular docking calculations (Beniddir et al., 2014).
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
(1S,10S,11R,13S,15R)-11-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-14-one |
InChI |
InChI=1S/C16H23NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h4,10-11,13-14,18H,2-3,5-9H2,1H3/t10-,11+,13-,14-,16-/m1/s1 |
Clave InChI |
NKDOONPOQHRNLY-DVAKLYJDSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]23[C@@H]4CCCN2CCC=C3[C@@H](C1=O)C[C@H]4O |
SMILES |
CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O |
SMILES canónico |
CC1CC23C4CCCN2CCC=C3C(C1=O)CC4O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
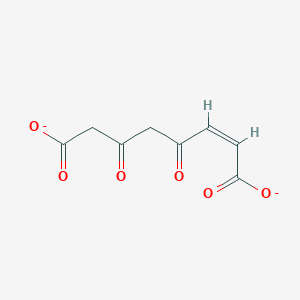


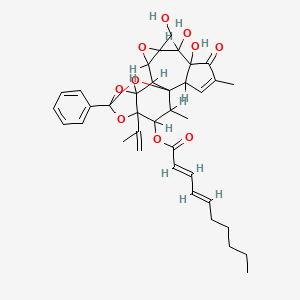
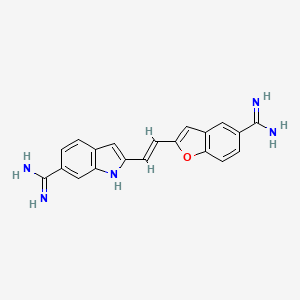
![methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238820.png)
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)
![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)

